2-(ethylthio)-6-phenyl[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Biological Activities
- The synthesis of thieno[2,3-d]pyrimidine compounds, which include the thiazolo ring, leads to biologically active substances. These derivatives have been shown to possess inhibitory activities against adenosine kinase, platelet aggregation, antileukemia, and anticancer activities (El-Gazzar, Hussein, & Aly, 2006).
Antiviral Applications
- Certain alkyl derivatives of thiazolo[4,5-d]pyrimidine have demonstrated potent in vitro activity against human cytomegalovirus (HCMV), suggesting their potential as antiviral agents (Lewis, Revankar, Fennewald, Rando, & Huffman, 1995).
Novel Synthesis Approaches
- Research has also focused on novel synthesis methods for thiazolo[3,2-a]pyrimidines, contributing to the development of compounds with potential pharmacological activities (Ling, Liu, Zheng, Li, & Li, 2013).
Antifungal Activity
- Thiazolo[4,5-d]pyrimidine derivatives have been identified for their potent antifungal activity, with some compounds showing more potency than standard reference drugs (Chhabria, Rathod, Vala, & Patel, 2011).
Catalysis and Organic Synthesis
- In the field of organic synthesis, thiazolo[4,5-d]pyrimidine derivatives have shown promise due to their broad pharmaceutical and biological activities, including anti-inflammatory, anticancer, and antimicrobial properties (Ghaffari, Esmaeili, & Khojastehnezhad, 2021).
Mechanism of Action
The mechanism of action of these compounds involves their interaction with topoisomerase I . They inhibit the activity of topoisomerase I, which is crucial for DNA replication. This inhibition leads to DNA damage during cell replication, thus efficiently inhibiting the proliferation of cancer cells .
Biochemical Analysis
Biochemical Properties
The compound 2-(ethylthio)-6-phenyl[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione has been found to exhibit potent cytotoxicity and topoisomerase I inhibitory activity . Topoisomerase I is an enzyme that plays a crucial role in DNA replication and transcription, and its inhibition can lead to DNA damage and cell death .
Cellular Effects
In cellular studies, this compound has demonstrated significant antiproliferative effects, particularly against cancer cells . It has been found to be more potent than certain established anticancer agents against specific cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the topoisomerase I/DNA complex . The compound is believed to bind to this complex, stabilizing it and preventing the normal functioning of the enzyme, leading to DNA damage and cell death .
Properties
IUPAC Name |
2-ethylsulfanyl-6-phenyl-4H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S2/c1-2-19-13-15-10-9(20-13)11(17)16(12(18)14-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,14,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJIZGLBTLGERK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(S1)C(=O)N(C(=O)N2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.